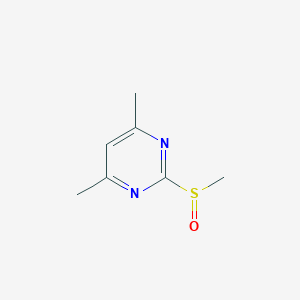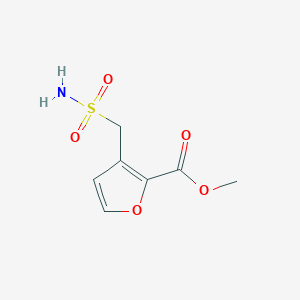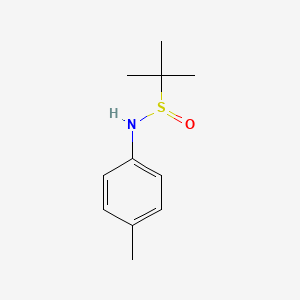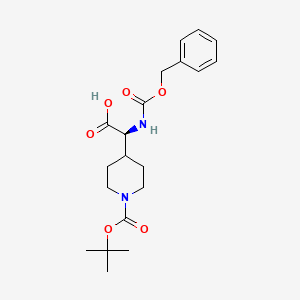
(2S)-2-(benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative and introduce the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups sequentially. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the protecting groups, revealing the free amine functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine derivatives, while oxidation reactions can introduce carbonyl or hydroxyl groups.
Scientific Research Applications
(2S)-2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its protected amine groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid primarily involves the protection and deprotection of amine groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amine functionalities during chemical reactions, preventing them from reacting with other reagents. When deprotected, the free amines can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric acid: Similar in structure but with different substituents on the piperidine ring.
2,1-Benzisoxazoles: These compounds share some structural similarities but differ in their functional groups and applications.
Uniqueness
The uniqueness of (2S)-2-(benzyloxycarbonylamino)-2-(1-tert-butoxycarbonyl-4-piperidyl)acetic acid lies in its dual protecting groups, which allow for selective deprotection and functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Properties
Molecular Formula |
C20H28N2O6 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-19(26)22-11-9-15(10-12-22)16(17(23)24)21-18(25)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m0/s1 |
InChI Key |
LTGIYUMMUXQXRU-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



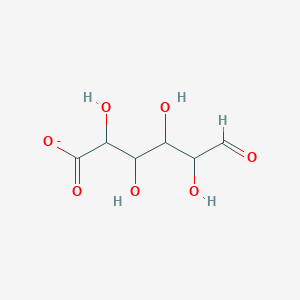
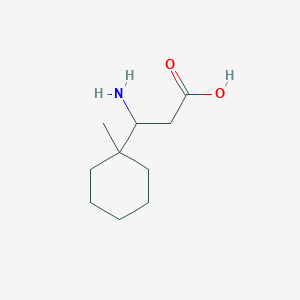
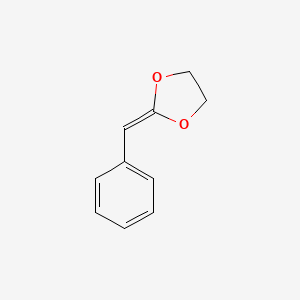
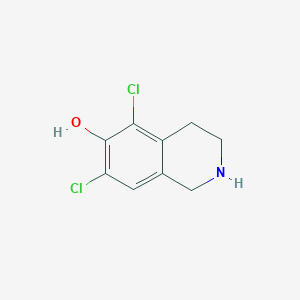
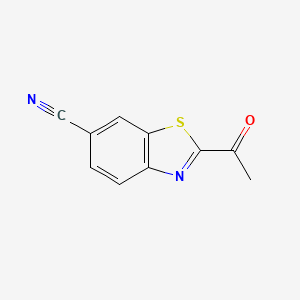
![Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)

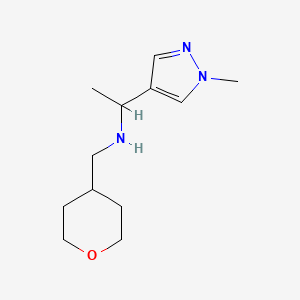

![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
